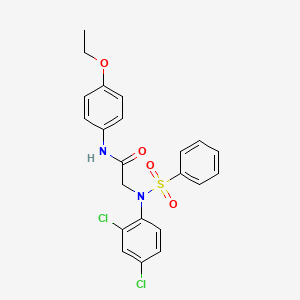
N~2~-(2,4-dichlorophenyl)-N~1~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
Descripción general
Descripción
N~2~-(2,4-dichlorophenyl)-N~1~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as DPEG, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DPEG belongs to the class of glycine transporter inhibitors and has been studied for its effects on the central nervous system.
Mecanismo De Acción
N~2~-(2,4-dichlorophenyl)-N~1~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide inhibits the glycine transporter 1 (GlyT1), which is responsible for the reuptake of glycine in the synaptic cleft. By inhibiting GlyT1, this compound increases the concentration of glycine in the synaptic cleft, leading to increased activation of NMDA receptors. This results in enhanced synaptic plasticity and improved cognitive function.
Biochemical and Physiological Effects
Studies have shown that this compound has a positive effect on cognitive function and memory in animal models. This compound has also been shown to have anxiolytic and antipsychotic effects in animal models of anxiety and schizophrenia. Additionally, this compound has been shown to have a neuroprotective effect in animal models of stroke and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N~2~-(2,4-dichlorophenyl)-N~1~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide in lab experiments include its high selectivity for GlyT1, its ability to enhance synaptic plasticity and cognitive function, and its potential therapeutic applications in neurological disorders. However, the limitations of using this compound in lab experiments include its high cost and the need for specialized equipment and expertise for its synthesis and handling.
Direcciones Futuras
For N~2~-(2,4-dichlorophenyl)-N~1~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide research include further exploration of its potential therapeutic applications in neurological disorders, such as schizophrenia and ADHD. Additionally, studies could focus on the optimization of this compound synthesis and the development of more cost-effective methods for its production. Further research could also investigate the potential use of this compound in combination with other drugs for enhanced therapeutic effects.
Aplicaciones Científicas De Investigación
N~2~-(2,4-dichlorophenyl)-N~1~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been studied for its potential therapeutic applications in neurological disorders such as schizophrenia and attention deficit hyperactivity disorder (ADHD). Studies have shown that this compound inhibits the reuptake of glycine, an important neurotransmitter involved in the regulation of N-methyl-D-aspartate (NMDA) receptors. NMDA receptors play a crucial role in the regulation of synaptic plasticity and memory formation.
Propiedades
IUPAC Name |
2-[N-(benzenesulfonyl)-2,4-dichloroanilino]-N-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2N2O4S/c1-2-30-18-11-9-17(10-12-18)25-22(27)15-26(21-13-8-16(23)14-20(21)24)31(28,29)19-6-4-3-5-7-19/h3-14H,2,15H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBLULGDVNUJYCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN(C2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(9-allyl-2-methyl-9H-imidazo[1,2-a]benzimidazol-3-yl)(5-bromo-2-thienyl)methanone](/img/structure/B3556855.png)
![{4-[(2-methoxyphenyl)amino]-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-3-yl}(phenyl)methanone](/img/structure/B3556858.png)
![ethyl 4-{[4-methyl-3-(phenoxymethyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]methyl}-1-piperazinecarboxylate](/img/structure/B3556861.png)
![5-(2-chlorophenyl)-4-methyl-2-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B3556874.png)
![2-[(6-methoxy-3,4-dihydro-1(2H)-quinolinyl)methyl]-4-methyl-5-(phenoxymethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B3556876.png)
![2-[(6-methoxy-3,4-dihydro-1(2H)-quinolinyl)methyl]-5-(3-methoxyphenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B3556893.png)
![9-benzyl-6-[(1-methyl-4-nitro-1H-imidazol-5-yl)thio]-9H-purine](/img/structure/B3556901.png)
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(4-ethylphenyl)acetamide](/img/structure/B3556924.png)
![N-(4-ethoxyphenyl)-2-[(phenoxyacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B3556926.png)

![4-{[2-(2-hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}benzoic acid](/img/structure/B3556944.png)
![[1,2-bis(ethylsulfonyl)pyrrolo[2,1-a]isoquinolin-3-yl](4-chlorophenyl)methanone](/img/structure/B3556946.png)
![N-[2-(3,4-dichlorophenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]acetamide](/img/structure/B3556948.png)
![3-chloro-N-{2,6-dimethyl-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-1-benzothiophene-2-carboxamide](/img/structure/B3556953.png)